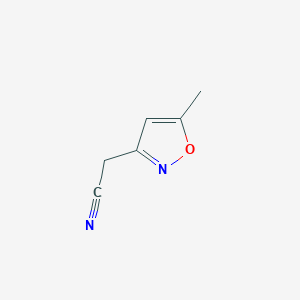

2-(5-Methylisoxazol-3-yl)acetonitrile

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(5-methyl-1,2-oxazol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5-4-6(2-3-7)8-9-5/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCBKOOPDBRCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901301997 | |

| Record name | 5-Methyl-3-isoxazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35166-41-7 | |

| Record name | 5-Methyl-3-isoxazoleacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35166-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-3-isoxazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-methyl-1,2-oxazol-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 2-(5-Methylisoxazol-3-yl)acetonitrile

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a heterocyclic compound of interest in synthetic chemistry and drug discovery. The information is compiled from various sources to assist researchers in its handling, characterization, and application.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2-(5-methyl-1,2-oxazol-3-yl)acetonitrile |

| Synonyms | (5-methyl-3-isoxazolyl)acetonitrile, 5-methyl-3-Isoxazoleacetonitrile |

| CAS Number | 35166-41-7[1][2] |

| Molecular Formula | C₆H₆N₂O[2] |

| Molecular Weight | 122.12 g/mol [2] |

| InChI Key | FMCBKOOPDBRCGZ-UHFFFAOYSA-N[3] |

| Canonical SMILES | CC1=CC(=NO1)CC#N |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these values are predicted from computational models and should be confirmed experimentally.

| Property | Value | Source |

| Appearance | Colorless clear liquid or solid[3][4] | Sigma-Aldrich, CymitQuimica |

| Melting Point | 36-39 °C | ChemicalBook[2] |

| Boiling Point | 264.1 ± 25.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.131 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| pKa | -4.05 ± 0.12 (Predicted) | ChemicalBook[2] |

| Log P (Octanol/Water) | -0.54 (at 25 °C) | Sigma-Aldrich[4] |

Solubility and Stability

-

Solubility : While specific solubility data is not widely published, its miscibility with common organic solvents like acetonitrile is expected in synthetic procedures[5][6]. The negative Log P value suggests that bioaccumulation is not expected[4].

-

Stability : The compound is chemically stable under standard ambient conditions (room temperature)[4]. However, it is incompatible with strong oxidizing agents, strong acids, and strong bases[7].

-

Reactivity : Vapors may form explosive mixtures with air[4].

Experimental Protocols

a) Determination of Melting Point: Melting points are typically determined using a melting point apparatus, such as a Büchi B-540 or similar device, with the sample loaded into a capillary tube[8]. The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure, ¹H and ¹³C NMR spectra are recorded on spectrometers (e.g., 400 or 600 MHz) using a deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆[8][9]. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard such as tetramethylsilane (TMS)[10].

c) High-Resolution Mass Spectrometry (HRMS): Exact mass is determined using HRMS, often with Electron-Impact (EI) or Electrospray Ionization (ESI) techniques on a Time-of-Flight (TOF) or Orbitrap mass analyzer[8][9]. This provides confirmation of the elemental composition of the molecule.

d) Infrared (IR) Spectroscopy: IR spectra are recorded to identify functional groups. This is typically done using a spectrometer like a Perkin Elmer-100, with the data reported in terms of frequency of absorption (cm⁻¹)[9].

Synthesis and Characterization Workflow

The synthesis of isoxazole derivatives often involves the reaction of precursor molecules in a suitable solvent. The following diagrams illustrate a general workflow for the synthesis and subsequent characterization of a compound like this compound.

Caption: Generalized synthesis pathway for an isoxazole derivative.

Caption: Standard workflow for purification and structural analysis.

Safety and Handling

This compound is classified as harmful and an irritant.

-

Hazards : Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation[1][2].

-

Handling : Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses[4][7]. Wash hands thoroughly after handling[2].

-

Storage : Store in a well-ventilated place with the container tightly closed[2]. Keep away from heat, sparks, and open flames[4].

This guide is intended for informational purposes for qualified professionals. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

- 1. chemical-label.com [chemical-label.com]

- 2. (5-methyl-3-isoxazolyl)acetonitrile(SALTDATA: FREE) | 35166-41-7 [amp.chemicalbook.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 3.2. Typical Experimental Procedure for the Synthesis of 4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4) [bio-protocol.org]

- 6. Acetonitrile - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to 2-(5-Methylisoxazol-3-yl)acetonitrile

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(5-Methylisoxazol-3-yl)acetonitrile, tailored for researchers, scientists, and professionals in drug development. This document compiles available data on its structure, properties, and safety, and outlines a general synthetic approach.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at the 5-position and an acetonitrile group at the 3-position.

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O | [1] |

| Molecular Weight | 122.12 g/mol | [1] |

| Physical Form | Solid, cream powder | [1][2] |

| Purity | 95% | [1][2] |

| CAS Number | 35166-41-7 | [3] |

Note: Detailed experimental data on properties such as melting point, boiling point, and density are not consistently available in the surveyed literature.

Spectroscopic Data

-

¹H NMR: Expected signals would include a singlet for the methyl group (CH₃), a singlet for the methylene group (CH₂), and a singlet for the proton on the isoxazole ring.

-

¹³C NMR: Signals corresponding to the nitrile carbon, the carbons of the isoxazole ring, the methyl carbon, and the methylene carbon are expected.

-

IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretching vibration is expected around 2250 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 122.12.

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general synthetic route can be proposed based on established methods for the synthesis of similar acetonitrile derivatives.[4]

Generalized Synthetic Workflow:

References

An In-depth Technical Guide to 2-(5-Methylisoxazol-3-yl)acetonitrile (CAS: 35166-41-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Methylisoxazol-3-yl)acetonitrile is a heterocyclic compound featuring an isoxazole ring substituted with a methyl and an acetonitrile group. The isoxazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the available physicochemical data, a plausible synthetic route, and a discussion of the potential, though currently undocumented, biological significance of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. While experimental data for some properties are limited, predicted values from computational models offer valuable insights.

| Property | Value | Source |

| CAS Number | 35166-41-7 | - |

| Molecular Formula | C₆H₆N₂O | [1] |

| Molecular Weight | 122.12 g/mol | [1] |

| Appearance | Solid | - |

| Melting Point | 36-39 °C | [1] |

| Boiling Point (Predicted) | 264.1 ± 25.0 °C | [1] |

| Density (Predicted) | 1.131 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -4.05 ± 0.12 | [1] |

| Solubility | Data not available | - |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

-

¹H NMR: Signals corresponding to the methyl protons, the methylene protons of the acetonitrile group, and the proton on the isoxazole ring.

-

¹³C NMR: Resonances for the methyl carbon, the methylene carbon, the nitrile carbon, and the carbons of the isoxazole ring.

-

IR Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2260-2240 cm⁻¹.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis

A detailed, validated experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible multi-step synthetic route can be devised based on the known synthesis of its precursor, 3-amino-5-methylisoxazole, and standard organic transformations.

The proposed synthetic pathway begins with the formation of acetoacetonitrile from readily available starting materials, ethyl acetate and acetonitrile. This intermediate is then converted to 3-amino-5-methylisoxazole. Finally, a Sandmeyer-type reaction can be employed to introduce the nitrile functionality, yielding the target compound.

Experimental Protocol: Synthesis of 3-Amino-5-methylisoxazole (Precursor)

This protocol is adapted from a patented procedure for the synthesis of the key precursor.

Step 1: Formation of Acetoacetonitrile

-

To a solution of diisopropylamine in tetrahydrofuran (THF), cooled to below -30 °C, add n-butyllithium in hexane dropwise under a nitrogen atmosphere.

-

After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.

-

Cool the reaction to below -78 °C and add a solution of ethyl acetate and acetonitrile dropwise.

-

Once the addition is complete, allow the reaction to stir at room temperature for 2 hours.

-

Quench the reaction with 2N HCl to adjust the pH to 5-6.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain acetoacetonitrile.

Step 2: Cyclization to 3-Amino-5-methylisoxazole

-

React the acetoacetonitrile with p-toluenesulfonyl hydrazide in an alcohol solvent under reflux to form the corresponding hydrazone.

-

In a separate flask, add hydroxylamine hydrochloride to a solution of potassium carbonate to generate free hydroxylamine.

-

Add the hydrazone from the previous step to the hydroxylamine solution and heat to induce a ring-closing reaction, yielding 3-amino-5-methylisoxazole.

Proposed Experimental Protocol: Synthesis of this compound

Step 3: Diazotization and Cyanation (Sandmeyer Reaction)

-

Dissolve 3-amino-5-methylisoxazole in an aqueous solution of a strong acid (e.g., HCl) and cool to 0-5 °C.

-

Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.

-

In a separate vessel, prepare a solution of copper(I) cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over a suitable drying agent, and concentrate it to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

Biological Activity and Applications

Currently, there is no specific information in the scientific literature detailing the biological activity, mechanism of action, or cytotoxicity of this compound. However, the isoxazole ring is a well-established pharmacophore present in numerous approved drugs and clinical candidates. Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

-

Anti-inflammatory: As seen in the COX-2 inhibitor, Valdecoxib.

-

Antipsychotic: Found in drugs like Risperidone.

-

Antibacterial: As in the sulfonamide antibiotic, Sulfamethoxazole.

-

Anticancer: Several isoxazole derivatives have been investigated as kinase inhibitors.

The presence of the acetonitrile group may also influence the molecule's properties, potentially serving as a hydrogen bond acceptor or a reactive handle for further chemical modifications. The exploration of this compound and its derivatives in various biological assays could uncover novel therapeutic applications.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of medicinal chemistry. This technical guide has summarized the available physicochemical data and proposed a viable synthetic route. While its biological profile remains to be elucidated, the structural alerts within the molecule suggest that it could serve as a valuable building block for the synthesis of novel compounds with interesting pharmacological properties. Further research is warranted to fully characterize this compound and explore its potential applications in drug discovery and development.

References

2-(5-Methylisoxazol-3-yl)acetonitrile molecular weight

An In-Depth Technical Guide to 2-(5-Methylisoxazol-3-yl)acetonitrile

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its molecular weight and other key data points. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Properties and Data

This compound is a heterocyclic compound incorporating both an isoxazole ring and a nitrile functional group. Its chemical structure and properties make it a compound of interest in medicinal chemistry and organic synthesis.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O | [1][2] |

| Molecular Weight | 122.12 g/mol | [1][2][3] |

| CAS Number | 35166-41-7 | [2][4] |

| Appearance | Solid | [1] |

| Melting Point | 36-39 °C | [2] |

| Boiling Point | 264.1 ± 25.0 °C (Predicted) | [2] |

| Density | 1.131 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | -4.05 ± 0.12 (Predicted) | [2] |

| Synonyms | (5-methyl-3-isoxazolyl)acetonitrile, 2-(5-methyl-1,2-oxazol-3-yl)acetonitrile, 5-methyl-3-Isoxazoleacetonitrile | [1][2] |

Experimental Protocols

Representative Synthesis of a Substituted Isoxazole

The following protocol outlines the general steps involved in the synthesis of a substituted isoxazole, which can be adapted for the synthesis of this compound.

Objective: To synthesize a 3,5-disubstituted isoxazole ring structure.

Materials:

-

A suitable β-dicarbonyl compound (e.g., a 1,3-diketone or a β-keto ester).

-

Hydroxylamine hydrochloride (NH₂OH·HCl).

-

A base (e.g., sodium hydroxide, potassium carbonate).

-

A suitable solvent (e.g., ethanol, water).

Procedure:

-

Preparation of the Reaction Mixture: The β-dicarbonyl starting material is dissolved in a suitable solvent, such as ethanol.

-

Addition of Hydroxylamine: An aqueous solution of hydroxylamine hydrochloride and a base (to liberate the free hydroxylamine) is prepared.

-

Reaction: The hydroxylamine solution is added to the solution of the β-dicarbonyl compound. The reaction mixture is then typically heated under reflux for several hours to facilitate the condensation and cyclization reaction.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve extraction with an organic solvent, followed by washing and drying. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final isoxazole derivative.

Visualizations

Logical Workflow for Isoxazole Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a 3,5-disubstituted isoxazole from a β-dicarbonyl precursor and hydroxylamine.

Caption: A flowchart illustrating the key stages in the synthesis of a 3,5-disubstituted isoxazole.

References

Technical Guide: Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for 2-(5-methylisoxazol-3-yl)acetonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. The described methodology is a two-step process commencing with the synthesis of the key intermediate, 3-oxobutanenitrile, followed by a cyclocondensation reaction to yield the target compound.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step sequence. The first step involves the formation of 3-oxobutanenitrile (acetoacetonitrile) from the reaction of ethyl acetate and acetonitrile in the presence of a strong base. The subsequent step is the cyclocondensation of the β-ketonitrile intermediate with hydroxylamine, which forms the 5-methylisoxazole ring.

An In-depth Technical Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the viable synthetic routes for obtaining 2-(5-Methylisoxazol-3-yl)acetonitrile, a key building block in medicinal chemistry. The synthesis of this molecule can be approached through two primary strategic pathways: the functionalization of a pre-existing 5-methylisoxazole scaffold or the construction of the isoxazole ring from acyclic precursors already bearing the cyanomethyl moiety. This document details the experimental protocols, presents quantitative data, and visualizes the synthetic workflows for these approaches.

Route 1: Functionalization of a Pre-formed 5-Methylisoxazole Ring

This synthetic strategy hinges on the preparation of a 5-methylisoxazole derivative with a suitable leaving group at the 3-position, followed by nucleophilic substitution with a cyanide salt. A common and effective precursor for this route is 3-(chloromethyl)-5-methylisoxazole.

Synthesis of 3-(Chloromethyl)-5-methylisoxazole

The starting material, 3-(chloromethyl)-5-methylisoxazole, can be synthesized from (5-methylisoxazol-3-yl)methanol. The hydroxyl group is converted to a chloride using a standard chlorinating agent such as thionyl chloride.

Experimental Protocol:

To a solution of (5-methylisoxazol-3-yl)methanol in a suitable anhydrous solvent (e.g., dichloromethane), thionyl chloride is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The solvent and excess thionyl chloride are removed under reduced pressure to yield crude 3-(chloromethyl)-5-methylisoxazole, which can be purified by distillation.

Cyanation of 3-(Chloromethyl)-5-methylisoxazole

The final step in this route is the nucleophilic substitution of the chloride with a cyanide anion. This is a standard procedure for the synthesis of nitriles from alkyl halides.[1]

Experimental Protocol:

A solution of 3-(chloromethyl)-5-methylisoxazole in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), is treated with sodium cyanide. The reaction mixture is heated to facilitate the displacement of the chloride. The progress of the reaction is monitored by TLC or gas chromatography (GC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude this compound can then be purified by column chromatography or distillation.

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | (5-Methylisoxazol-3-yl)methanol | Thionyl chloride | Dichloromethane | 0 to RT | 2-4 | >90 |

| 2 | 3-(Chloromethyl)-5-methylisoxazole | Sodium cyanide | DMSO | 50-70 | 4-8 | 70-85 |

Table 1: Summary of Quantitative Data for Route 1.

Caption: Synthetic pathway for Route 1.

Route 2: Construction of the Isoxazole Ring from Acyclic Precursors

An alternative approach involves the synthesis of the isoxazole ring from an appropriately substituted acyclic precursor. A key intermediate for this route is a β-keto nitrile, which can be cyclized with hydroxylamine. A plausible precursor is methyl 4-cyano-3-oxobutanoate.

Synthesis of Methyl 4-cyano-3-oxobutanoate

This β-keto nitrile can be prepared from commercially available starting materials, such as methyl 4-chloro-3-oxobutanoate, through nucleophilic substitution with a cyanide salt.

Experimental Protocol:

Methyl 4-chloro-3-oxobutanoate is dissolved in a suitable solvent like methanol. Potassium cyanide is added, and the mixture is stirred at a controlled temperature. The reaction is monitored until the starting material is consumed. The product, methyl 4-cyano-3-oxobutanoate, is then isolated by extraction after an acidic workup.[2]

Cyclization with Hydroxylamine

The final step is the condensation and cyclization of the β-keto nitrile with hydroxylamine to form the 5-methylisoxazole ring.

Experimental Protocol:

Methyl 4-cyano-3-oxobutanoate is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, in a solvent like ethanol or a mixture of ethanol and water. The reaction mixture is heated to reflux. The progress of the cyclization is monitored by TLC. After completion, the product is isolated by extraction and purified by chromatography or crystallization.

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Methyl 4-chloro-3-oxobutanoate | Potassium cyanide | Methanol | 40 | 8 | ~71 (crude) |

| 2 | Methyl 4-cyano-3-oxobutanoate | Hydroxylamine HCl, NaOAc | Ethanol/Water | Reflux | 6-12 | 60-75 |

Table 2: Summary of Quantitative Data for Route 2.

Caption: Synthetic pathway for Route 2.

Experimental Workflow Overview

The general workflow for the synthesis, regardless of the chosen route, involves several key stages, from reaction setup to final product purification and characterization.

Caption: General experimental workflow.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice of route may depend on the availability and cost of starting materials, as well as the desired scale of the synthesis. Route 1, the functionalization of a pre-formed isoxazole, is arguably more direct if the starting alcohol or chloromethyl derivative is accessible. Route 2, involving the construction of the isoxazole ring, may be more convergent and offer flexibility in the synthesis of analogues. The provided experimental protocols and data serve as a solid foundation for researchers to develop and optimize the synthesis of this important chemical intermediate.

References

In-Depth Technical Guide: 2-(5-Methylisoxazol-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Methylisoxazol-3-yl)acetonitrile is a heterocyclic compound featuring a substituted isoxazole ring linked to an acetonitrile group. The isoxazole scaffold is a prominent structural motif in medicinal chemistry, appearing in a variety of pharmaceuticals and biologically active molecules. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and predicted analytical data for this compound, offering a valuable resource for its potential application in research and drug development.

Chemical Identity and Properties

| Property | Value | Source |

| IUPAC Name | 2-(5-methyl-1,2-oxazol-3-yl)acetonitrile | N/A |

| Synonyms | (5-methyl-3-isoxazolyl)acetonitrile, 2-(5-methylisoxazol-3-yl)ethanenitrile | [1] |

| CAS Number | 35166-41-7 | [1] |

| Molecular Formula | C₆H₆N₂O | [1] |

| Molecular Weight | 122.12 g/mol | [1] |

| Appearance | Solid | [1] |

Proposed Synthesis

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, starting from the readily available starting material, ethyl acetoacetate.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical protocols based on general organic synthesis principles.

Step 1: Synthesis of 3-Hydroxy-5-methylisoxazole

-

To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate, 1.5 eq).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield crude 3-hydroxy-5-methylisoxazole.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

To a solution of 3-hydroxy-5-methylisoxazole (1.0 eq) in an aprotic polar solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add chloroacetonitrile (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC.

-

After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Predicted Analytical Data

The following analytical data are predicted based on the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Predicted ¹H NMR (CDCl₃, 400 MHz) | Predicted ¹³C NMR (CDCl₃, 100 MHz) |

| δ 6.1 (s, 1H, isoxazole C4-H) | δ 170 (isoxazole C5) |

| δ 3.8 (s, 2H, CH₂CN) | δ 160 (isoxazole C3) |

| δ 2.4 (s, 3H, CH₃) | δ 115 (CN) |

| δ 98 (isoxazole C4) | |

| δ 18 (CH₂) | |

| δ 12 (CH₃) |

Mass Spectrometry (MS)

| Technique | Predicted Fragments |

| Electron Ionization (EI-MS) | * M⁺ (m/z): 122 (Molecular Ion) |

| * Fragments: Loss of CH₃, CN, CH₂CN |

Biological Activity and Potential Applications

Currently, there is no specific published data on the biological activity of this compound. However, the isoxazole ring is a well-known pharmacophore present in numerous drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The acetonitrile group can act as a hydrogen bond acceptor and may be involved in interactions with biological targets.

Given the structural motifs, this compound could serve as a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its potential as a lead compound or an intermediate in the synthesis of novel therapeutic agents warrants further investigation.

Experimental and Logical Workflow Diagram

The overall workflow from synthesis to characterization and potential biological screening is depicted below.

References

Spectroscopic and Spectrometric Analysis of 2-(5-Methylisoxazol-3-yl)acetonitrile: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectral and spectrometric data for the compound 2-(5-methylisoxazol-3-yl)acetonitrile. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide outlines the key spectral characteristics of the molecule and provides standardized protocols for data acquisition.

Data Presentation

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: ¹H NMR Spectral Data (Template)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available | CH₃ | |||

| Data not available | CH (isoxazole ring) | |||

| Data not available | CH₂CN |

Table 2: ¹³C NMR Spectral Data (Template)

| Chemical Shift (δ) ppm | Assignment |

| Data not available | CH₃ |

| Data not available | CH (isoxazole ring) |

| Data not available | C (isoxazole ring) |

| Data not available | C (isoxazole ring) |

| Data not available | CH₂CN |

| Data not available | CN |

Table 3: IR Spectral Data (Template)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | C≡N stretch | |

| Data not available | C=N stretch (isoxazole) | |

| Data not available | C=C stretch (isoxazole) | |

| Data not available | C-H stretch |

Table 4: Mass Spectrometry Data (Template)

| m/z | Relative Intensity (%) | Assignment |

| Data not available | [M]⁺ | |

| Data not available | Fragment ions |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: Proton NMR spectra are acquired at room temperature. Key parameters include a 30-degree pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded at a frequency of 100 MHz. To enhance the signal of the low-abundance ¹³C nuclei, a larger number of scans (typically 512 or more) is required. Proton decoupling techniques, such as WALTZ-16, are employed to simplify the spectrum to single lines for each unique carbon atom.

2.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrophotometer.

-

Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or salt plate is taken first and automatically subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, often coupled with a gas chromatograph (GC) or liquid chromatograph (LC) for sample introduction.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak ([M]⁺) and various fragment ion peaks, which can be used to elucidate the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound.

solubility of 2-(5-Methylisoxazol-3-yl)acetonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 2-(5-Methylisoxazol-3-yl)acetonitrile in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the . Currently, there is a notable absence of publicly available quantitative solubility data for this specific compound. Consequently, this document provides a comprehensive framework for determining its solubility through a detailed experimental protocol. It includes methodologies for data collection and presentation, aimed at empowering researchers to generate reliable and reproducible solubility profiles. This guide is intended to be a practical resource in drug discovery and development where such data is crucial for formulation, process chemistry, and pharmacokinetic studies.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The isoxazole and acetonitrile moieties contribute to its unique physicochemical properties, which are pivotal for its behavior in various chemical and biological systems. A fundamental property governing the utility of a compound in drug development is its solubility in different solvent systems. Solubility data informs decisions on formulation, purification, and administration routes.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like."[1] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The process of dissolution involves the breaking of intermolecular forces in the solute crystal lattice and the formation of new interactions between the solute and solvent molecules. For this compound, its polarity, hydrogen bonding capability, and molecular size will be key determinants of its solubility in a given organic solvent.[1]

Experimental Protocol for Solubility Determination

The following protocol outlines the equilibrium shake-flask method, a gold standard for determining thermodynamic solubility.[2] This method ensures that the solution has reached a state of equilibrium, providing a true measure of the compound's solubility at a given temperature.

Materials and Equipment

-

Compound: this compound (solid form)

-

Solvents: A range of organic solvents of varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

-

Glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled incubator or shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique like NMR.[1]

-

Volumetric flasks and pipettes

Experimental Procedure

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

To remove any remaining suspended solid particles, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean vial.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the calibration standards.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for recording experimental results.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | HPLC | ||

| Ethanol | 25 | HPLC | ||

| Acetonitrile | 25 | HPLC | ||

| Acetone | 25 | HPLC | ||

| Ethyl Acetate | 25 | HPLC | ||

| Dichloromethane | 25 | HPLC | ||

| Toluene | 25 | HPLC | ||

| Hexane | 25 | HPLC |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While direct solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary tools for researchers to generate this data in a reliable and reproducible manner. The detailed experimental protocol for the equilibrium shake-flask method, combined with the structured approach to data presentation and a clear visual representation of the workflow, offers a complete package for undertaking solubility studies. This information is invaluable for the progression of research and development projects involving this compound, particularly in the pharmaceutical sciences.

References

Technical Guide: Physicochemical Characterization of 2-(5-Methylisoxazol-3-yl)acetonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive overview of the key physicochemical properties of 2-(5-Methylisoxazol-3-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. The isoxazole scaffold is a prominent feature in numerous biologically active molecules, exhibiting a range of activities including anti-inflammatory, antimicrobial, and anticonvulsant properties. Accurate determination of fundamental properties such as melting and boiling points is a critical first step in the characterization and quality control of any novel chemical entity intended for further development.

This document outlines the known melting and boiling points of this compound and furnishes detailed experimental protocols for their verification. A generalized workflow for the physicochemical characterization of a newly synthesized compound is also provided to guide researchers in the systematic evaluation of this and similar molecules.

Physicochemical Properties

The primary physical constants for this compound (CAS No. 35166-41-7) are summarized in the table below. These values are essential for the identification, purity assessment, and determination of appropriate handling and storage conditions.

| Property | Value | Data Source |

| Melting Point | 36-39 °C | [1] |

| Boiling Point | 264.1 ± 25.0 °C (Predicted) | [1] |

| Molecular Formula | C₆H₆N₂O | [1] |

| Molecular Weight | 122.12 g/mol | [1] |

| Density | 1.131 ± 0.06 g/cm³ (Predicted) | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the melting and boiling points of this compound.

Melting Point Determination

The melting point is a crucial indicator of a solid compound's purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, whereas a broad and depressed melting range suggests the presence of impurities. The capillary method is the most common technique for accurate melting point determination.

3.1.1 Digital Melting Point Apparatus Method

Modern digital instruments offer precise temperature control and automated detection of melting events.

-

Apparatus: Digital melting point apparatus, capillary tubes (sealed at one end), mortar and pestle.

-

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystalline solid in a mortar.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The final packed height should be 2-3 mm.

-

Instrument Setup: Place the loaded capillary tube into the heating block of the apparatus.

-

Initial Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by setting a high heating rate (e.g., 10-20°C/minute) to find an approximate range. Use a fresh sample for the accurate measurement.

-

Accurate Measurement: Set a starting temperature approximately 10-15°C below the expected melting point (36-39°C). Set the heating rate to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium.

-

Observation and Recording: Observe the sample through the magnifying lens. Record two temperatures:

-

T1 (Onset of Melting): The temperature at which the first drop of liquid appears.

-

T2 (Completion of Melting): The temperature at which the last solid particle melts, and the sample is completely a transparent liquid.

-

-

Reporting: Report the result as a melting range (T1 - T2). After the measurement, allow the apparatus to cool before performing subsequent runs.

-

3.1.2 Thiele Tube Method

This classic method utilizes a specially designed glass tube and an oil bath to ensure uniform heating.

-

Apparatus: Thiele tube, mineral oil, thermometer, capillary tube, small rubber band or slice of rubber tubing, Bunsen burner or microburner.

-

Procedure:

-

Sample Preparation: Prepare and load the capillary tube as described in section 3.1.1.

-

Assembly: Attach the capillary tube to the thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb. The rubber band must be positioned above the level of the mineral oil to prevent it from dissolving in the hot oil.

-

Setup: Insert the thermometer and attached capillary into the Thiele tube, which should be filled with mineral oil to a level just above the top of the side-arm loop.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth. The design of the tube will create convection currents that circulate the oil, providing even heating.

-

Observation and Recording: As the temperature approaches the expected melting point, slow the heating rate to approximately 1-2°C per minute. Observe the sample and record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.

-

Boiling Point Determination (Micro-Method)

Given the predicted high boiling point of this compound, a micro-scale method is recommended to conserve material and ensure safety. The Siwoloboff method using a Thiele tube is a suitable and common technique.

-

Apparatus: Thiele tube, mineral oil, thermometer, small test tube (e.g., 6x50 mm), capillary tube (sealed at one end), rubber band.

-

Procedure:

-

Sample Preparation: Add a small amount (approximately 0.5 mL) of liquid this compound to the small test tube.

-

Capillary Insertion: Place the capillary tube (sealed end up) into the test tube containing the sample.

-

Assembly: Attach the test tube to the thermometer with a rubber band, positioning the bottom of the test tube near the center of the thermometer bulb.

-

Setup: Insert the entire assembly into the Thiele tube filled with mineral oil. The oil level should be high enough to immerse the sample but the open end of the test tube should remain above the oil.

-

Heating: Gently heat the side arm of the Thiele tube. A slow stream of bubbles will initially emerge from the inverted capillary as the trapped air expands.

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the tip of the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

-

Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The moment the bubbling stops and the liquid is drawn back into the capillary tube, the vapor pressure of the sample is equal to the external pressure. Record the temperature at this exact moment. This temperature is the boiling point of the liquid.

-

Characterization Workflow

For a novel or newly synthesized compound like this compound, a systematic characterization workflow is essential to confirm its identity, purity, and structure. The following diagram illustrates a typical workflow for researchers in a drug development context.

Caption: General workflow for the characterization of a new chemical entity.

References

An In-depth Technical Guide to 2-(5-Methylisoxazol-3-yl)acetonitrile: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 2-(5-Methylisoxazol-3-yl)acetonitrile. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties and preparation of this heterocyclic compound.

Introduction to the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing an oxygen and a nitrogen atom in adjacent positions. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The unique electronic properties of the isoxazole ring allow it to act as a versatile scaffold in the design of novel therapeutic agents.

Historical Context: The Discovery of the Isoxazole Ring

The journey of isoxazole chemistry began in the late 19th and early 20th centuries. While the exact first synthesis of this compound is not well-documented in readily available literature, the foundational work on the isoxazole ring system paved the way for the synthesis of its numerous derivatives.

A significant milestone in isoxazole chemistry was the work of Claisen in 1903, who is credited with the first synthesis of the parent isoxazole.[1] Later, between 1930 and 1946, the research of Quilico on the synthesis of isoxazoles from nitrile oxides and unsaturated compounds greatly expanded the understanding and accessibility of this heterocyclic system.[2] These pioneering efforts established the fundamental principles of isoxazole synthesis that are still applied today.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₆N₂O |

| Molecular Weight | 122.12 g/mol |

| CAS Number | 35166-41-7 |

| Appearance | Solid |

| Melting Point | 36-39 °C |

| Boiling Point (Predicted) | 264.1 ± 25.0 °C |

| Density (Predicted) | 1.131 ± 0.06 g/cm³ |

| pKa (Predicted) | -4.05 ± 0.12 |

Synthetic Methodologies

While a specific historical first synthesis of this compound is not readily found in the literature, a plausible and efficient synthetic route can be designed based on well-established principles of isoxazole chemistry. A common and effective method involves the construction of the isoxazole ring from acyclic precursors.

One such approach involves the reaction of a β-ketoacetonitrile with hydroxylamine. This method allows for the direct incorporation of the acetonitrile functionality into the final isoxazole product.

Proposed Synthetic Pathway

The following diagram illustrates a logical synthetic pathway for the preparation of this compound.

References

An In-depth Technical Guide to 2-(5-Methylisoxazol-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Methylisoxazol-3-yl)acetonitrile is a heterocyclic compound featuring a 5-methylisoxazole core functionalized with an acetonitrile group at the 3-position. The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the nitrile group offers a versatile handle for further chemical modifications, making this compound an interesting building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the available literature on this compound, including its physicochemical properties, a proposed synthetic route with detailed experimental protocols, and an analysis of the potential biological activities based on related structures.

Physicochemical Properties

While detailed experimental data for this compound is limited in publicly accessible literature, its basic physicochemical properties have been reported in various chemical databases.

| Property | Value | Source |

| CAS Number | 35166-41-7 | [1] |

| Molecular Formula | C₆H₆N₂O | [1][2] |

| Molecular Weight | 122.12 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 36-39 °C | [1] |

| Boiling Point (Predicted) | 264.1 ± 25.0 °C | [1] |

| Density (Predicted) | 1.131 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -4.05 ± 0.12 | [1] |

Synthesis of this compound

A specific, detailed synthesis protocol for this compound has not been prominently reported in peer-reviewed journals. However, based on general methods for the synthesis of 3-substituted-5-methylisoxazoles, a plausible two-step synthetic route can be proposed starting from the readily available 3-(chloromethyl)-5-methylisoxazole.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol (Inferred)

This protocol is based on analogous nucleophilic substitution reactions to introduce a nitrile group.

Step 1: Nucleophilic Substitution

-

Materials:

-

3-(Chloromethyl)-5-methylisoxazole (1.0 eq)

-

Sodium cyanide (NaCN) (1.2 eq)

-

Dimethyl sulfoxide (DMSO) or Acetone as solvent

-

Water

-

Ethyl acetate

-

Brine solution

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(chloromethyl)-5-methylisoxazole in the chosen solvent (e.g., DMSO).

-

Add sodium cyanide to the solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Potential Biological Activities and Drug Development Applications

Structure-Activity Relationship (SAR) Insights

Numerous studies on isoxazole derivatives have provided valuable structure-activity relationship (SAR) insights. The substitution pattern on the isoxazole ring significantly influences the biological activity. For instance, different substituents at the 3- and 5-positions can modulate the potency and selectivity of these compounds for various biological targets. The cyanomethyl group at the 3-position of the isoxazole ring in the target compound could serve as a key interaction point with biological macromolecules or as a precursor for more complex functionalities.

Potential Therapeutic Areas

Based on the activities of related compounds, this compound could be explored for the following therapeutic applications:

-

Anti-inflammatory Activity: Many isoxazole-containing compounds have demonstrated potent anti-inflammatory effects.

-

Anticancer Activity: The isoxazole scaffold is present in several compounds with reported cytotoxic activity against various cancer cell lines, such as MCF-7 (human breast adenocarcinoma).

-

Antimicrobial Activity: Isoxazole derivatives have been investigated for their antibacterial and antifungal properties.

Experimental Workflow for Biological Screening

Caption: A typical workflow for the biological screening of a novel compound.

Conclusion

This compound represents a chemical entity with potential for further exploration in drug discovery and development. While direct experimental data on its synthesis and biological activity are limited, this guide provides a plausible synthetic route and highlights promising areas for biological screening based on the known activities of structurally related isoxazole derivatives. The versatility of the nitrile group for chemical modification, coupled with the proven biological relevance of the 5-methylisoxazole core, makes this compound a valuable starting point for the design and synthesis of new lead compounds in various therapeutic areas. Further research is warranted to fully elucidate its synthetic accessibility and pharmacological profile.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile, a valuable building block in medicinal chemistry and drug development. The protocol is based on a straightforward nucleophilic substitution reaction.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its isoxazole core and reactive nitrile group make it a versatile precursor for the construction of more complex molecular architectures. The following protocol describes a reliable method for its preparation from commercially available starting materials.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution of the bromine atom in 3-(bromomethyl)-5-methylisoxazole with a cyanide anion.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

3-(Bromomethyl)-5-methylisoxazole

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve sodium cyanide (1.1 equivalents) in anhydrous dimethyl sulfoxide (DMSO). Stir the mixture at room temperature until the sodium cyanide is fully dissolved.

-

Addition of Starting Material: Cool the solution to 0-5 °C using an ice bath. To this solution, add a solution of 3-(bromomethyl)-5-methylisoxazole (1.0 equivalent) in a minimal amount of anhydrous DMSO dropwise via a dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion of the reaction, pour the mixture into a separatory funnel containing cold deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with brine (2 x volume of organic layer) to remove any remaining DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (mmol) | Mass/Volume |

| 3-(Bromomethyl)-5-methylisoxazole | 176.01 | 1.0 | 10 | 1.76 g |

| Sodium Cyanide (NaCN) | 49.01 | 1.1 | 11 | 0.54 g |

| Dimethyl Sulfoxide (DMSO) | 78.13 | - | - | 20 mL |

| Ethyl Acetate (EtOAc) | 88.11 | - | - | As needed |

| Brine | - | - | - | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | As needed |

Visualization of Experimental Workflow

Caption: Workflow diagram for the synthesis of this compound.

Safety Precautions

-

Sodium cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Dimethyl sulfoxide can enhance skin absorption of other chemicals. Avoid skin contact.

-

All reactions should be performed in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for the Large-Scale Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis is approached via a robust and scalable two-step process. The initial step involves the formation of a 3-(halomethyl)-5-methylisoxazole intermediate. The subsequent step is a nucleophilic substitution reaction with a cyanide salt to yield the target molecule. This document outlines the optimized reaction conditions, purification methods, and analytical data for each step, tailored for industrial-scale production.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its isoxazole core and reactive nitrile group allow for diverse chemical modifications, making it a crucial component in the synthesis of a range of biologically active molecules. The demand for a scalable and efficient synthesis is driven by the need for a reliable supply of this intermediate for preclinical and clinical studies, as well as for potential commercial manufacturing. The protocols detailed herein are designed to be reproducible and scalable, ensuring high yield and purity of the final product.

Synthetic Pathway Overview

The recommended synthetic strategy for the large-scale production of this compound involves a two-step sequence, as illustrated below. This pathway is advantageous due to the availability of starting materials and the generally high-yielding nature of the individual transformations.

Figure 1: Proposed two-step synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(Chloromethyl)-5-methylisoxazole

This protocol describes the chlorination of 3-(hydroxymethyl)-5-methylisoxazole using thionyl chloride. This method is amenable to large-scale production due to the low cost of the reagent and the straightforward work-up procedure.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 3-(Hydroxymethyl)-5-methylisoxazole | 113.11 | 1.0 |

| Thionyl chloride (SOCl₂) | 118.97 | 1.2 |

| Pyridine (catalytic) | 79.10 | 0.1 |

| Dichloromethane (DCM) | 84.93 | - |

| Saturated aqueous sodium bicarbonate | - | - |

| Anhydrous magnesium sulfate | 120.37 | - |

Procedure:

-

To a stirred solution of 3-(hydroxymethyl)-5-methylisoxazole in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a catalytic amount of pyridine.

-

Slowly add thionyl chloride dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully quench the reaction by pouring it into ice-cold saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford crude 3-(chloromethyl)-5-methylisoxazole.

-

The crude product can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Expected Yield: 85-95%

Step 2: Synthesis of this compound

This protocol details the nucleophilic substitution of 3-(chloromethyl)-5-methylisoxazole with sodium cyanide to yield the final product. The use of a phase-transfer catalyst can enhance the reaction rate and yield in a biphasic system, which is often advantageous for large-scale operations.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 3-(Chloromethyl)-5-methylisoxazole | 131.56 | 1.0 |

| Sodium cyanide (NaCN) | 49.01 | 1.5 |

| Tetrabutylammonium bromide (TBAB) | 322.37 | 0.05 |

| Acetonitrile or Dimethylformamide (DMF) | - | - |

| Water | 18.02 | - |

| Diethyl ether or Ethyl acetate | - | - |

Procedure:

-

In a well-ventilated fume hood, dissolve sodium cyanide in water to create a concentrated aqueous solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

In a separate vessel, dissolve 3-(chloromethyl)-5-methylisoxazole and the phase-transfer catalyst (e.g., TBAB) in a suitable organic solvent such as acetonitrile or DMF.

-

Add the aqueous sodium cyanide solution to the organic solution and heat the biphasic mixture to 50-60 °C with vigorous stirring.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 6-12 hours).

-

After completion, cool the reaction mixture to room temperature and add water to dissolve any remaining salts.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a white to off-white solid.

Expected Yield: 70-85%

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Halogenation | Thionyl chloride, Pyridine | DCM | 0 to RT | 4-6 | 85-95 |

| 2 | Cyanation | Sodium cyanide, TBAB | Acetonitrile/Water | 50-60 | 6-12 | 70-85 |

Visualizations

Figure 2: Workflow for the synthesis of 3-(Chloromethyl)-5-methylisoxazole.

2-(5-Methylisoxazol-3-yl)acetonitrile: A Versatile Building Block in Organic Synthesis

Introduction

2-(5-Methylisoxazol-3-yl)acetonitrile is a valuable heterocyclic building block in organic synthesis, primarily recognized for its role as a potential precursor in the synthesis of pharmaceutically active molecules. Its structure, combining a reactive nitrile group and a stable isoxazole ring, offers a unique platform for the construction of complex molecular architectures. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their synthetic endeavors.

Application Notes

The primary application of this compound lies in its potential conversion to key intermediates for the synthesis of the immunomodulatory drug Teriflunomide , the active metabolite of Leflunomide .[1][2][3] While industrial-scale synthesis of Leflunomide and Teriflunomide typically commences from 5-methylisoxazole-4-carboxylic acid, the acetonitrile derivative serves as an alternative starting point for laboratory-scale and potential alternative synthetic strategies.[4][5][6]

The reactivity of the nitrile group allows for its hydrolysis to the corresponding acetic acid, a key intermediate that can be further elaborated.[7] Additionally, the isoxazole ring can participate in various cycloaddition and rearrangement reactions, further expanding its synthetic utility. The methylene group adjacent to the nitrile is activated and can be a site for various C-C bond-forming reactions.

Key Synthetic Applications

Synthesis of 2-(5-Methylisoxazol-3-yl)acetic acid

A foundational application of this compound is its hydrolysis to 2-(5-methylisoxazol-3-yl)acetic acid. This transformation is a critical step in creating a carboxylic acid functionality that can be used in amide bond formation, a common reaction in the synthesis of pharmaceutical compounds.

Experimental Protocol: Hydrolysis of this compound

Materials:

-

This compound

-

Sulfuric acid (concentrated)

-

Water

-

Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for reflux and extraction

Procedure:

-

A solution of this compound (10 mmol) in a mixture of water (20 mL) and concentrated sulfuric acid (10 mL) is prepared in a round-bottom flask.

-

The mixture is heated under reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

-

The aqueous solution is neutralized with a sodium hydroxide solution until a pH of approximately 7 is reached.

-

The product is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2-(5-methylisoxazol-3-yl)acetic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data:

| Parameter | Value |

| Starting Material | This compound |

| Product | 2-(5-Methylisoxazol-3-yl)acetic acid |

| Expected Yield | 70-80% |

| Purity (by HPLC) | >95% |

Proposed Synthesis of a Leflunomide/Teriflunomide Intermediate

While not the primary industrial route, 2-(5-methylisoxazol-3-yl)acetic acid, derived from the acetonitrile, can be envisioned as a precursor to an intermediate in the synthesis of Leflunomide. The following is a proposed experimental workflow.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Teriflunomide and its mechanism of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Teriflunomide? [synapse.patsnap.com]

- 4. US10526279B2 - Process for the preparation of teriflunomide - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2016203410A1 - A novel process for the preparation of teriflunomide - Google Patents [patents.google.com]

- 7. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-(5-Methylisoxazol-3-yl)acetonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Methylisoxazol-3-yl)acetonitrile is a heterocyclic compound featuring a 5-methylisoxazole core functionalized with an acetonitrile group at the 3-position. The isoxazole ring is a prominent scaffold in medicinal chemistry, known for its presence in a variety of biologically active molecules.[1][2][3] Derivatives of 5-methylisoxazole, in particular, have shown a range of pharmacological activities, including analgesic, anti-inflammatory, antibacterial, and antifungal properties.[4][5] This document provides an overview of the potential applications of this compound in drug discovery and development, along with detailed protocols for its synthesis and hypothetical biological evaluation. While specific data for this exact molecule is limited, the information presented is based on the well-established activities of structurally related compounds.

Potential Medicinal Chemistry Applications

The 5-methylisoxazol-3-yl moiety is a key pharmacophore in several therapeutic agents. Its presence suggests that this compound could serve as a valuable building block or lead compound in the following areas:

-

Anti-inflammatory Agents: Derivatives of 5-methylisoxazol have been investigated for their anti-inflammatory properties.[4][5] The acetonitrile group can be hydrolyzed to a carboxylic acid or converted to other functional groups to modulate activity and selectivity towards inflammatory targets such as cyclooxygenase (COX) enzymes.

-

Antimicrobial Agents: The isoxazole nucleus is a component of the antibiotic sulfamethoxazole. Novel derivatives of 5-methylisoxazole have demonstrated activity against various bacterial and fungal strains.[4][6] this compound could be a precursor for the synthesis of new antimicrobial candidates.

-

Analgesic Compounds: Certain compounds incorporating the 5-methylisoxazol-3-yl scaffold have shown analgesic effects, suggesting a potential role in pain management.[4][5]

-